L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-valyl-L-alanyl-L-lysyl-L-histidine

Descripción

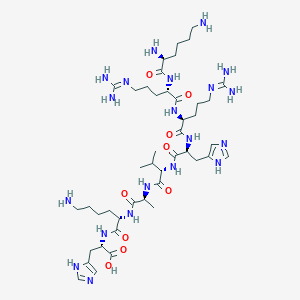

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-valyl-L-alanyl-L-lysyl-L-histidine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, histidine, valine, and alanine

Propiedades

Número CAS |

302900-73-8 |

|---|---|

Fórmula molecular |

C44H78N20O9 |

Peso molecular |

1031.2 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C44H78N20O9/c1-24(2)34(41(71)58-25(3)35(65)59-29(11-5-7-15-46)39(69)63-33(42(72)73)19-27-21-53-23-57-27)64-40(70)32(18-26-20-52-22-56-26)62-38(68)31(13-9-17-55-44(50)51)61-37(67)30(12-8-16-54-43(48)49)60-36(66)28(47)10-4-6-14-45/h20-25,28-34H,4-19,45-47H2,1-3H3,(H,52,56)(H,53,57)(H,58,71)(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,72,73)(H4,48,49,54)(H4,50,51,55)/t25-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |

Clave InChI |

PVJQDKNMNAZCJM-JDQHVGNYSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

SMILES canónico |

CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-valyl-L-alanyl-L-lysyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.

Análisis De Reacciones Químicas

Types of Reactions

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-valyl-L-alanyl-L-lysyl-L-histidine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like histidine.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine.

Aplicaciones Científicas De Investigación

Molecular Composition

The molecular formula of the compound is , with a molecular weight of approximately 1112.4 g/mol . The structure comprises multiple amino acids, including lysine, ornithine, histidine, valine, and alanine, which contribute to its unique properties and functionalities.

Key Structural Features

- Amino Acid Composition : The presence of diaminomethylidene groups on ornithine residues enhances the compound's biological activity.

- Peptide Bonds : The peptide bonds between the amino acids contribute to the stability and conformation of the molecule.

Case Studies

- Antimicrobial Activity : A study demonstrated that similar diaminomethylidene-modified peptides exhibited antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics.

- Cancer Research : Research indicates that peptides with similar structures can induce apoptosis in cancer cells, presenting opportunities for targeted cancer therapies.

- Wound Healing : Peptides like L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl have been explored for their role in promoting wound healing due to their ability to enhance cell migration and proliferation.

Pharmacological Applications

The compound's unique structure allows it to be explored for various pharmacological applications:

- Drug Development : Its potential as a scaffold for designing new drugs targeting specific receptors or enzymes.

- Therapeutics : Investigating its use in treating conditions such as infections, cancer, and metabolic disorders.

Biotechnological Applications

In biotechnology, L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-valyl-L-alanyl-L-lysyl-L-histidine can be utilized for:

- Bioengineering : Designing biomaterials that mimic natural tissues for regenerative medicine.

- Diagnostic Tools : Developing biosensors that leverage the compound's binding properties for detecting specific biomolecules.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N~5~-(Diaminomethylidene)-L-ornithine | Contains diaminomethylidene group | Simpler structure without additional amino acids |

| L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine | Similar modification | Focuses on lysine's role in biological activity |

| Glycyl-L-alanyl-L-glutaminy-N~5~-(diaminomethylidene) | Different amino acid composition | Variation affects properties |

This comparison highlights the unique aspects of this compound, particularly its complex structure and multifunctional roles in biological systems.

Mecanismo De Acción

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-valyl-L-alanyl-L-lysyl-L-histidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

Enzyme Inhibition: Binding to enzyme active sites, inhibiting their activity.

Receptor Binding: Interacting with cell surface receptors, triggering downstream signaling pathways.

Comparación Con Compuestos Similares

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-valyl-L-alanyl-L-lysyl-L-histidine can be compared with other similar peptides, such as:

L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine: Similar structure but different amino acid composition.

L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid: Contains additional aromatic amino acids.

Actividad Biológica

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-valyl-L-alanyl-L-lysyl-L-histidine is a complex peptide characterized by its unique structure, which includes multiple diaminomethylidene groups and a sequence of amino acids. This compound has garnered attention for its potential biological activities, including roles in cellular signaling, enzyme interactions, and therapeutic applications.

- Molecular Formula : C₄₉H₈₅N₁₅O₉

- Molecular Weight : 1028.3 g/mol

- CAS Number : 596095-60-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The diaminomethylidene groups enhance the compound's capacity to form hydrogen bonds and electrostatic interactions with proteins, influencing their conformation and activity.

Key Mechanisms:

- Protein Interactions : The peptide can modulate protein-protein interactions, potentially affecting signaling pathways.

- Enzyme Substrates : It may serve as a substrate or inhibitor for specific enzymes, altering metabolic pathways.

- Cellular Responses : The compound can interact with cell surface receptors, leading to changes in cellular responses such as proliferation or apoptosis.

Antimicrobial Properties

Research indicates that similar compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Antioxidant Activity

Peptides with similar structures have shown antioxidant properties, which could be beneficial in protecting cells from oxidative stress.

Research Findings and Case Studies

- Peptide Synthesis and Characterization :

- Biological Assays :

- Cell Culture Studies :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 1028.3 g/mol |

| CAS Number | 596095-60-2 |

| Antimicrobial Activity | Yes |

| Antioxidant Activity | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.